Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-
Description
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide is a complex organic compound that features a quinoline moiety linked to a benzamide structure
Properties
CAS No. |
647852-85-5 |
|---|---|
Molecular Formula |
C22H14ClN3O4 |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(4-quinolin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C22H14ClN3O4/c23-19-11-8-16(26(28)29)13-18(19)22(27)24-15-6-9-17(10-7-15)30-21-12-5-14-3-1-2-4-20(14)25-21/h1-13H,(H,24,27) |
InChI Key |
HSDWCGKTWLZKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide typically involves multiple steps. One common route starts with the preparation of the quinoline derivative, which is then reacted with a chlorinated nitrobenzene derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinoline N-oxides or benzamide derivatives with additional oxygen-containing groups.
Reduction: Conversion of the nitro group to an amine, resulting in aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide: can be compared with other quinoline derivatives such as chloroquine, quinine, and camptothecin.
Chloroquine: Known for its antimalarial activity.
Quinine: Used historically for the treatment of malaria.
Camptothecin: A potent anticancer agent.
Uniqueness
What sets 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide apart is its unique combination of a quinoline moiety with a benzamide structure, which may confer distinct biological activities and potential therapeutic applications .
Biological Activity
Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]- is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is classified as a nitrobenzamide derivative, characterized by the following structural formula:
- Chemical Formula : C₁₃H₉ClN₂O₃
- Molecular Weight : 276.675 g/mol
- IUPAC Name : 2-chloro-5-nitro-N-phenylbenzamide
Key Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9751) |
| Blood-Brain Barrier Permeability | High (0.9783) |
| Caco-2 Permeability | Moderate (0.6324) |
| P-glycoprotein Substrate | Non-substrate (0.8448) |
| CYP450 3A4 Substrate | Moderate (0.5355) |
Antimicrobial Properties
Research indicates that benzamide derivatives exhibit significant antimicrobial activity. In a study involving various benzamide compounds, including the target compound, it was found to possess moderate inhibitory effects against several fungal strains such as Fusarium graminearum, with EC50 values indicating good potency against specific pathogens .
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar benzamide structures in targeting cancer cells through modulation of apoptotic pathways .
Neuropharmacological Effects
The compound's interaction with serotonin receptors has been noted in recent studies, suggesting its potential as a multitarget-directed ligand for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its suitability for neurological applications, particularly in conditions like Alzheimer's disease where serotonin modulation is beneficial .
Case Studies
- Antifungal Activity : A series of benzamide derivatives were tested against Fusarium species, revealing that modifications in the benzene ring significantly affected antifungal potency. The specific compound demonstrated an EC50 of 11.61 μg/mL against Sclerotinia sclerotiorum, showcasing its potential as a fungicide .
- Anticancer Research : In vitro studies on various cancer cell lines showed that benzamide derivatives could induce apoptosis and inhibit tumor growth. The structural modifications in these compounds were correlated with enhanced activity against specific cancer types, emphasizing the importance of chemical structure in biological efficacy .
- Neuropharmacological Applications : A recent investigation into serotonin receptor interactions revealed that compounds similar to benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]- could effectively inhibit amyloid-beta aggregation, a key factor in Alzheimer's pathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
